1-(2-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(2-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one is an organic compound that features a brominated phenyl ring with an amino group and a bromomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactionsThe bromomethyl group can be introduced via a halogenation reaction using reagents like N-bromosuccinimide (NBS) under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The brominated phenyl ring can be reduced to form dehalogenated products.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
1-(2-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(2-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one
- 1-(2-Amino-5-(iodomethyl)phenyl)-1-iodopropan-2-one
Comparison: Compared to its chlorinated and iodinated analogs, 1-(2-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one may exhibit different reactivity and biological activity due to the unique properties of the bromine atom. Bromine’s size and electronegativity can influence the compound’s interaction with molecular targets, potentially leading to distinct pharmacological profiles .
Properties
CAS No. |
1803833-36-4 |
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Molecular Formula |
C10H11Br2NO |
Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[2-amino-5-(bromomethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(14)10(12)8-4-7(5-11)2-3-9(8)13/h2-4,10H,5,13H2,1H3 |
InChI Key |
DMYSXNVNNSKCEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)CBr)N)Br |
Origin of Product |
United States |
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